molecular formula C7H10F2O2 B6234098 4-(difluoromethyl)oxane-4-carbaldehyde CAS No. 1782869-25-3

4-(difluoromethyl)oxane-4-carbaldehyde

Cat. No. B6234098
CAS RN: 1782869-25-3
M. Wt: 164.15 g/mol
InChI Key: GVPSJFWEAVUQGQ-UHFFFAOYSA-N
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Description

4-(difluoromethyl)oxane-4-carbaldehyde is a chemical compound with the molecular formula C7H10F2O2 . It is a synthetic compound that is used in various chemical reactions .


Synthesis Analysis

The synthesis of this compound involves selective electrophilic di- and monofluorinations. A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones was established from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .


Molecular Structure Analysis

The molecular structure of this compound is based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .


Chemical Reactions Analysis

The chemical reactions involving this compound are influenced by the reaction environment. Without the use of a base, gem-difluoro-oxylated quinazolin(thi)ones were afforded effectively as a sole product. In contrast, only monofluoro-oxylated analogues were obtained under basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 164.15 .

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)oxane-4-carbaldehyde involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .

Safety and Hazards

The safety data sheet for 4-(difluoromethyl)oxane-4-carbaldehyde indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the research of 4-(difluoromethyl)oxane-4-carbaldehyde involve the invention of multiple difluoromethylation reagents. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(difluoromethyl)oxane-4-carbaldehyde can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,2-difluoroethanol", "4-hydroxybutanal", "sodium hydride", "acetic anhydride", "sodium borohydride", "acetic acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 2,2-difluoroethanol to 2,2-difluoroethyl acetate by reaction with acetic anhydride in the presence of sodium acetate.", "Step 2: Conversion of 2,2-difluoroethyl acetate to 2,2-difluoroethyl alcohol by reduction with sodium borohydride in the presence of acetic acid.", "Step 3: Conversion of 4-hydroxybutanal to 4-hydroxybutyl acetate by reaction with acetic anhydride in the presence of sodium acetate.", "Step 4: Conversion of 4-hydroxybutyl acetate to 4-(difluoromethyl)oxane-4-carbaldehyde by reaction with 2,2-difluoroethyl alcohol in the presence of sodium hydride and subsequent hydrolysis with water and sodium chloride." ] }

CAS RN

1782869-25-3

Molecular Formula

C7H10F2O2

Molecular Weight

164.15 g/mol

IUPAC Name

4-(difluoromethyl)oxane-4-carbaldehyde

InChI

InChI=1S/C7H10F2O2/c8-6(9)7(5-10)1-3-11-4-2-7/h5-6H,1-4H2

InChI Key

GVPSJFWEAVUQGQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C=O)C(F)F

Purity

95

Origin of Product

United States

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